molecular formula C24H34ClNO2 B15184295 4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- CAS No. 110370-47-3

4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-

Cat. No.: B15184295
CAS No.: 110370-47-3
M. Wt: 404.0 g/mol
InChI Key: UVIJXEQDSKFWGT-LDHZIZRASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves multiple steps. The starting materials typically include quinoline derivatives, which undergo hydrogenation to form decahydroquinoline. This intermediate is then subjected to ethynylation and methylation reactions to introduce the ethynyl and methyl groups, respectively. The final step involves esterification with benzoic acid and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient conversion of intermediates. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

110370-47-3

Molecular Formula

C24H34ClNO2

Molecular Weight

404.0 g/mol

IUPAC Name

[(2R,4S,4aS,8aS)-4-ethynyl-2-methyl-1-pentyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride

InChI

InChI=1S/C24H33NO2.ClH/c1-4-6-12-17-25-19(3)18-24(5-2,21-15-10-11-16-22(21)25)27-23(26)20-13-8-7-9-14-20;/h2,7-9,13-14,19,21-22H,4,6,10-12,15-18H2,1,3H3;1H/t19-,21+,22+,24+;/m1./s1

InChI Key

UVIJXEQDSKFWGT-LDHZIZRASA-N

Isomeric SMILES

CCCCCN1[C@@H](C[C@]([C@@H]2[C@@H]1CCCC2)(C#C)OC(=O)C3=CC=CC=C3)C.Cl

Canonical SMILES

CCCCCN1C(CC(C2C1CCCC2)(C#C)OC(=O)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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